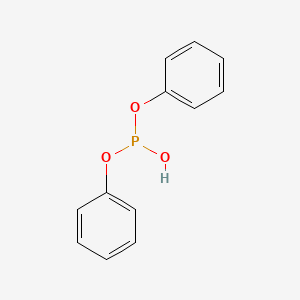![molecular formula C14H25NO9 B8589503 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol CAS No. 39318-73-5](/img/structure/B8589503.png)
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is a complex organic compound that belongs to the family of inositols. Inositols are a group of naturally occurring polyols that play significant roles in various biological processes, including cell signaling and membrane formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The specific synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol involves its interaction with specific molecular targets and pathways. This may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways and targets can vary depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myo-Inositol: A naturally occurring inositol with similar biological functions.
Scyllo-Inositol: Another isomer of inositol with distinct properties.
D-chiro-Inositol: A stereoisomer with potential therapeutic applications.
Uniqueness
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other inositols.
Eigenschaften
CAS-Nummer |
39318-73-5 |
|---|---|
Molekularformel |
C14H25NO9 |
Molekulargewicht |
351.35 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C14H25NO9/c16-2-4-1-6(11(21)13(23)8(4)18)15-7-9(19)5(3-17)10(20)14(24)12(7)22/h1,5-24H,2-3H2 |
InChI-Schlüssel |
OTSKEODGNQKECL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)O)CO)O)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-{[4-Amino-3-(ethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8589525.png)
